molecular formula C19H17N3O2 B150225 Rhetsinine CAS No. 526-43-2

Rhetsinine

Cat. No. B150225
CAS RN: 526-43-2
M. Wt: 319.4 g/mol
InChI Key: RAEOYMOPVHBBKE-UHFFFAOYSA-N
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Description

Rhetsinine, also known as Hydroxyevodiamine, is an inhibitor of aldose reductase . It is a compound with the molecular formula C19H17N3O2 and a molecular weight of 319.36 .


Synthesis Analysis

While specific synthesis methods for Rhetsinine were not found in the search results, it’s important to note that the synthesis of complex molecules often involves retrosynthetic analysis . This process involves breaking the bonds that will be formed in the forward (synthetic) direction, often guided by knowledge of known transformations to forge those bonds .


Molecular Structure Analysis

Rhetsinine has a complex molecular structure with the formula C19H17N3O2 . The structure is classified under Alkaloids and Indole Alkaloids .


Physical And Chemical Properties Analysis

Rhetsinine has a molecular weight of 319.36 and a chemical formula of C19H17N3O2 . More specific physical and chemical properties were not found in the search results.

Scientific Research Applications

  • Chemical Composition and Isolation

    • Rhetsinine is an indolequinazoline base isolated from the trunk bark of Xanthoxylum rhetsa, along with other alkaloids like chelerythrine, rhetine, and rhetsine. Rhetsine is the desoxy derivative of rhetsinine (Chatterjee, Bose, & Ghosh, 1959).
  • Potential in Treating Diabetic Complications

    • Rhetsinine, isolated from Evodia rutaecarpa, has shown inhibitory effects on aldose reductase activity. This suggests its potential use in treating diabetic complications without increasing the risk of hypoglycemia. It inhibits aldose reductase with IC50 values of 24.1 µM and can reduce sorbitol accumulation, indicating its usefulness in diabetes management (Kato et al., 2009).
  • Pharmacological Activities

    • The compound has been identified in various studies for its diverse pharmacological activities. For example, dihydroavicine and rhetsinine were isolated from Zanthoxylum budrunga, contributing to research on the properties of these compounds (Joshi, Puar, Moore, & Pelletier, 1991).
  • Synthesis and Biological Evaluation

    • New substituted (1-thioxo-1,2,3,4-tetrahydro-β-carbolin-9-yl)acetic acids were designed based on the structure of rhetsinine for inhibiting AKR1B1. This research contributes to the development of targeted therapies for certain medical conditions (Minehira et al., 2012).
  • Traditional Uses and Pharmacology

    • A systematic review on Zanthoxylum rhetsa, a source of rhetsinine, highlighted its traditional use for treating various ailments and its rich content in compounds like terpenes and alkaloids, including rhetsinine. This review helps in understanding the traditional applications and pharmacological potential of rhetsinine-containing plants (Aziz et al., 2022).
  • Cytotoxic Potential in Cancer Research

    • Studies on Zanthoxylum rhetsa bark, containing rhetsinine, have shown its cytotoxic potential against melanoma cancer cells, indicating its possible application in cancer research (Santhanam et al., 2016).

Safety And Hazards

While specific safety and hazard information for Rhetsinine was not found in the search results, it’s important to note that all chemicals should be handled with appropriate safety measures. A Safety Data Sheet (SDS) would typically provide this information .

properties

IUPAC Name

2-[2-(methylamino)benzoyl]-4,9-dihydro-3H-pyrido[3,4-b]indol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2/c1-20-15-8-4-3-7-14(15)18(23)22-11-10-13-12-6-2-5-9-16(12)21-17(13)19(22)24/h2-9,20-21H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAEOYMOPVHBBKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=CC=C1C(=O)N2CCC3=C(C2=O)NC4=CC=CC=C34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30200576
Record name 1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-2-(2-(methyamino)benzoyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30200576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rhetsinine

CAS RN

526-43-2
Record name NSC 258315
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000526432
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC258315
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=258315
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-2-(2-(methyamino)benzoyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30200576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Rhetsinine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YQ7LSR9JJA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
182
Citations
I Pachter, G Suld - The Journal of Organic Chemistry, 1960 - ACS Publications
… Rhetsinine was also synthesized through reaction of 1-oxo-1,2,3,4-tetrahydropyrid [3,4-b ] indole (VI), methyl N-methylanthranilate (VII), and phosphorus oxychloride followed by …
Number of citations: 31 pubs.acs.org
A Kato, H Yasuko, H Goto, J Hollinshead, RJ Nash… - Phytomedicine, 2009 - Elsevier
… In this study, hot water extracts of Evodia rutaecarpa and their component, rhetsinine showed inhibitory activity against aldose reductase. Furthermore, rhetsinine significantly …
Number of citations: 71 www.sciencedirect.com
A Chatterjee, S Bose, C Ghosh - Tetrahedron, 1959 - Elsevier
… , rhetine, rhetsine and rhetsinine have been isolated. The constitution of rhetsinine and rhetsine have Ixen … Catalytic reduction of rhetsinine furnished a new colourless compound, deoxy…
Number of citations: 43 www.sciencedirect.com
BS Joshi, MS Puar, KM Moore, SW Pelletier - Heterocycles, 1991 - repository.ias.ac.in
Isolation of dihydroavicine and rhetsinine from Zanthoxy-lum budrunga. The revision of 1H and 13C NMR spectral assignments for sanguinarine - Publications of the IAS Fellows …
Number of citations: 21 repository.ias.ac.in
A Chatterjee, J Mitra - Science and Culture, 1960 - cabdirect.org
Chemistry of rhetine and synthesis of rhetsinine, the alkaloids of Zanthoxylum rhetsa DC … Chemistry of rhetine and synthesis of rhetsinine, the alkaloids of Zanthoxylum rhetsa DC …
Number of citations: 8 www.cabdirect.org
QZ Wang, JY Liang, X Feng - Journal of China Pharmaceutical …, 2009 - cabdirect.org
X-ray crystallographic analysis and revision of NMR spectral assignments for rhetsinine. … Abstract : Rhetsinine has been isolated from the fruits of Evodia rutaecarpa (Juss.) Benth. H …
Number of citations: 4 www.cabdirect.org
RHF Manske - The Alkaloids: Chemistry and Physiology, 1965 - Elsevier
… Rhetsinine, which was at one time regarded as belonging here, is included in this chapter because of its affinity with rhetsine, though it does not contain the quinazoline ring system. …
Number of citations: 5 www.sciencedirect.com
M Yamazaki, T Kawana - Yakugaku zasshi: Journal of the …, 1967 - pubmed.ncbi.nlm.nih.gov
[Isolation of hydroxyevodiamine (rhetsinine) from the fruits of Evodia rutaecarpa Hook fil. et Thomson] [Isolation of hydroxyevodiamine (rhetsinine) from the fruits of Evodia rutaecarpa …
Number of citations: 11 pubmed.ncbi.nlm.nih.gov
F Fish, IA Meshal, PG Waterman - Planta medica, 1976 - thieme-connect.com
… and chemical analysis, as the furoquinolines, skimmianine, halfordinine and isoplatydesmine, the pyranoquinoline ribalinine and the indoloquinazolines evodiamine and rhetsinine. …
Number of citations: 32 www.thieme-connect.com
CL King, YC Kong, NS Wong, HW Yeung… - Journal of natural …, 1980 - ACS Publications
… 'Reference samples of dehydroevodiamine (Cl-), rhetsinine and evodiamine (HC1) were generously provided by Dr. M. Bada-wi, Department of Pharmacognosy and Pharmacology, …
Number of citations: 79 pubs.acs.org

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